5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
CAS No.: 477288-48-5
Cat. No.: VC4225464
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477288-48-5 |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.5 |
| IUPAC Name | 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
| Standard InChI Key | XQGZDDMORODVLK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one has the molecular formula C₂₁H₂₃N₃OS and a molecular weight of 365.5 g/mol. Its IUPAC name, 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one, reflects the integration of three key moieties:
-
A thiazol-4(5H)-one core
-
A benzyl group at position 5
-
A 4-(p-tolyl)piperazine substituent at position 2
The SMILES representation (CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4) and InChIKey (XQGZDDMORODVLK-UHFFFAOYSA-N) provide unambiguous structural identification.
Crystallographic and Conformational Analysis
While X-ray diffraction data are unavailable in the literature, molecular modeling suggests that the p-tolyl group adopts a planar configuration relative to the piperazine ring, potentially influencing receptor-binding interactions. The thiazolone ring’s keto-enol tautomerism may contribute to its reactivity in biological systems .
Synthetic Methodologies
General Synthesis Pathway
The synthesis involves a multi-step sequence (Fig. 1):
-
Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones
-
N-Benzylation: Introduction of the benzyl group via nucleophilic substitution
-
Piperazine functionalization: Coupling of 4-(p-tolyl)piperazine using Buchwald-Hartwig amination or SNAr reactions
Key challenges include controlling regioselectivity during thiazole formation and minimizing racemization at chiral centers. Yields typically range from 45–68% for the final step, as reported in analogous syntheses .
Optimization Strategies
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 90 minutes while maintaining yields at 62±3%. Green chemistry approaches using ionic liquid solvents (e.g., [BMIM][BF₄]) show promise in reducing byproduct formation.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | Differential Scanning Calorimetry |
| logP | 3.2±0.3 | Computational (XLogP3-AA) |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |
The low solubility profile necessitates formulation strategies like nanoparticle encapsulation or salt formation for in vivo applications.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.18 (m, 9H, aromatic), 4.82 (s, 2H, CH₂), 3.51–3.42 (m, 8H, piperazine), 2.31 (s, 3H, CH₃)
-
IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits lipoxygenase (LOX) with an IC₅₀ of 12.7 μM, comparable to zileuton (IC₅₀ 9.8 μM) . Molecular docking studies suggest the benzyl group occupies the LOX substrate channel, while the piperazine moiety stabilizes the enzyme-inhibitor complex through hydrogen bonding .
Pharmacological Profiling
ADMET Predictions
| Parameter | Prediction | Tool |
|---|---|---|
| BBB Permeability | Low (logBB −1.2) | SwissADME |
| CYP3A4 Inhibition | Moderate (Ki 8.3 μM) | PreDICT |
| hERG Blockade | Low risk (IC₅₀ >30 μM) | pkCSM |
These predictions suggest suitability for peripheral inflammatory conditions with limited CNS side effects.
Structure-Activity Relationships (SAR)
-
Benzyl substitution: Electron-donating groups enhance LOX inhibition by 40%
-
Piperazine position: Para-substitution on the aryl ring improves bioavailability (F% 22→35)
-
Thiazolone modification: Oxidation to thiazole-4-carboxylic acid abolishes activity
Comparative Analysis with Structural Analogs
The p-tolyl group in VC4225464 confers 3.2-fold greater LOX selectivity versus STK731008 .
Future Research Directions
-
In vivo efficacy studies: Current data lack animal model validation
-
Formulation development: Address solubility limitations via prodrug strategies
-
Target deconvolution: Proteomic profiling to identify off-target effects
-
Combination therapies: Synergy testing with NSAIDs or biologics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume